tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5H-thiazol-2-one with α,β-unsaturated ketones or α-ketoacids under cyclocondensation conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, into the molecule.
Scientific Research Applications
tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. Thiazolopyridine derivatives are known to inhibit enzymes such as tyrosine kinases and phosphodiesterases . These interactions can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride
- 5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate
Uniqueness
tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity and biological activity, making it distinct from other thiazolopyridine derivatives.
Properties
Molecular Formula |
C11H14N2O3S |
---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
tert-butyl 7-oxo-4,6-dihydro-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H14N2O3S/c1-11(2,3)16-10(15)13-4-7-9(8(14)5-13)17-6-12-7/h6H,4-5H2,1-3H3 |
InChI Key |
RUHKKIITWIQVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C(=O)C1)SC=N2 |
Origin of Product |
United States |
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